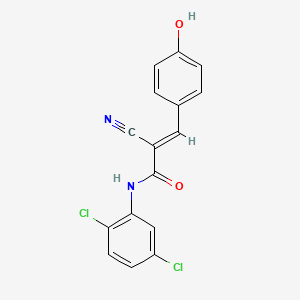

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-14(18)15(8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMINHIDYRFBFCH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound with potential biological significance. This article explores its biological activity, mechanism of action, and applications in various fields of research, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, and it has a molecular formula of with a molecular weight of 353.1 g/mol. Its structure includes a cyano group, dichlorophenyl moiety, and a hydroxyphenyl group, which contribute to its biological properties.

The biological activity of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain signaling pathways that are crucial for cell proliferation and survival. The compound may modulate the activity of kinases involved in cancer progression, making it a target for anticancer therapies.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. A concentration-dependent study indicated that at 50 µM, the compound effectively inhibited cell growth by 70% in MCF-7 breast cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has demonstrated anti-inflammatory effects. In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | Concentration | Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 50 µM | 70% growth inhibition |

| Apoptosis Induction | MCF-7 | 50 µM | Activation of caspases |

| Anti-inflammatory | Macrophages | 10 µM | Reduced TNF-alpha and IL-6 production |

Case Study 1: Anticancer Activity

A recent study evaluated the effects of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide on human lung cancer cell lines (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis through mitochondrial pathways.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory diseases, researchers treated RAW264.7 macrophages with varying concentrations of the compound. The findings revealed that at concentrations as low as 10 µM, the compound significantly inhibited LPS-induced nitric oxide production, suggesting potential therapeutic applications in managing chronic inflammatory conditions.

Q & A

Q. What are the key steps in synthesizing (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide?

The synthesis typically involves:

- Intermediate preparation : Formation of chlorophenyl (e.g., 2,5-dichloroaniline) and hydroxyphenyl precursors.

- Coupling reactions : Acylation of the dichlorophenyl amine with a cyano-substituted acryloyl chloride under basic conditions (e.g., triethylamine in THF).

- Stereoselective control : Use of catalysts or temperature modulation to stabilize the (E)-isomer via conjugation effects.

Characterization via H/C NMR and IR confirms the enamide linkage and stereochemistry .

Q. How is the compound’s purity validated, and what analytical techniques are critical?

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% typically required).

- Spectroscopy : H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 10.5 ppm for enamide NH) and IR (C=O stretch ~1680 cm, cyano group ~2220 cm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 375.03) .

Q. What crystallographic methods are used to resolve its 3D structure?

- X-ray diffraction : Single-crystal X-ray analysis with SHELXL refinement (e.g., space group , Z = 4).

- Hydrogen bonding analysis : Identification of intermolecular interactions (e.g., N–H···O=C) using graph-set notation .

Advanced Research Questions

Q. How is the compound’s biological activity evaluated in antimicrobial assays?

- MIC/MBC assays : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Dose-response curves : Serial dilutions (0.15–44.5 µM range) with resazurin viability staining.

- Mechanistic studies : Check for membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

Q. How can structural modifications enhance its anticancer activity?

- SAR studies : Introduce electron-withdrawing groups (e.g., CF) on the dichlorophenyl ring to improve electrophilicity and target binding.

- Hybridization : Link to known pharmacophores (e.g., indole or pyrazole moieties) to modulate kinase inhibition (e.g., EGFR or VEGFR) .

Q. What computational methods predict its interaction with biological targets?

Q. How are contradictory data on its cytotoxicity resolved?

Q. What strategies optimize its solubility for in vivo studies?

- Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) on the hydroxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.